Pharmacopoeial Identity: 1-epi-Ramipril as a Distinct and Monitored Diastereomer
1-epi-Ramipril is not merely a related substance but is explicitly codified as 'Impurity H' in the Ph. Eur. monograph for Ramipril, distinguishing it from other stereoisomeric impurities such as Impurity I (S,R,S,S,S-epimer) and degradation products like Impurity D (diketopiperazine) [1]. The Ph. Eur. lists 14 process-related and degradation impurities (A-N), with Impurity H classified as a synthesis-derived diastereomer requiring chromatographic resolution from the API . Quantitative limits during shelf-life specify that any individual unspecified impurity, such as Impurity H, must not exceed 0.5% of the total drug substance [2].
| Evidence Dimension | Regulatory classification and specification limit |
|---|---|
| Target Compound Data | Ramipril EP Impurity H (1-epi-Ramipril) – limit: ≤0.5% (shelf-life) / ≤0.2% (release) as an unspecified impurity |
| Comparator Or Baseline | Other unspecified impurities (e.g., Impurity I, K, L, M, N) share the same ≤0.5% individual limit; qualified impurities A-D have distinct limits |
| Quantified Difference | The Ph. Eur. identifies Impurity H as a unique, resolution-critical peak, requiring a separation factor from adjacent impurities, not merely a total impurity count. |
| Conditions | In force per Ph. Eur. 10.0 and subsequent editions; ICH Q3A guidelines |
Why This Matters
This specific regulatory designation means that generic Ramipril, Ramiprilat, or even the full enantiomer (ent-Ramipril) cannot serve as a reference standard for identifying and quantifying Impurity H in quality control or ANDA submissions.
- [1] Patent Application US 2008/0108687. Ramipril Formulation. Justia Patents, 2008. View Source
- [2] Typlynska, K., Kondratova, Y., & Logoyda, L. Development of Methods of Quality Control of the Tablets «Ramipril». Scientia Pharmaceutica, 91(2), 21 (2023). View Source
